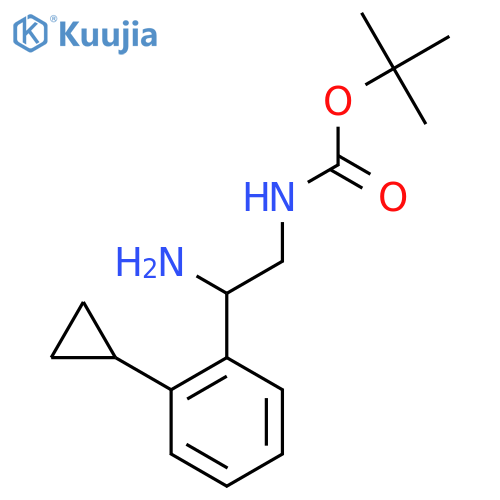

Cas no 2228428-20-2 (tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate)

tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate

- tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate

- EN300-1904410

- 2228428-20-2

-

- インチ: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-14(17)13-7-5-4-6-12(13)11-8-9-11/h4-7,11,14H,8-10,17H2,1-3H3,(H,18,19)

- InChIKey: RFQRFXJDRLNJCE-UHFFFAOYSA-N

- SMILES: O(C(NCC(C1C=CC=CC=1C1CC1)N)=O)C(C)(C)C

計算された属性

- 精确分子量: 276.183778013g/mol

- 同位素质量: 276.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 20

- 回転可能化学結合数: 6

- 複雑さ: 334

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- XLogP3: 2.4

tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1904410-0.1g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1904410-10.0g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1904410-5.0g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1904410-1.0g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1904410-0.05g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1904410-5g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1904410-0.25g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1904410-0.5g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1904410-2.5g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1904410-1g |

tert-butyl N-[2-amino-2-(2-cyclopropylphenyl)ethyl]carbamate |

2228428-20-2 | 1g |

$1057.0 | 2023-09-18 |

tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamateに関する追加情報

tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate: A Comprehensive Overview

The compound tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate, identified by the CAS number 22284-28-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and material science. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its research.

Chemical Structure and Properties

The molecular structure of tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate is characterized by a complex arrangement of functional groups, including an amino group, a cyclopropylphenyl moiety, and a tert-butyl carbamate group. The presence of these groups imparts unique chemical properties, such as high stability and reactivity under specific conditions. Recent studies have highlighted the importance of the cyclopropyl ring in modulating the electronic properties of the molecule, making it a promising candidate for various chemical reactions.

Synthesis and Characterization

The synthesis of tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate involves a multi-step process that typically begins with the preparation of the cyclopropylphenol derivative. This is followed by a series of nucleophilic substitutions and coupling reactions to introduce the amino and tert-butyl groups. Advanced characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to confirm the molecular structure and purity of the compound.

Applications in Drug Development

tert-butyl N-2-amino-2-(cyclopropylphenylethyl)carbamate has shown potential in the field of pharmacology as a precursor for bioactive compounds. Recent research has focused on its role as an intermediate in the synthesis of peptide-based drugs, where its amino group can be modified to target specific biological pathways. Additionally, its ability to form stable amide bonds makes it a valuable component in drug delivery systems.

Recent Research Advances

In recent years, there has been growing interest in exploring the catalytic properties of tert-butyl N-organocarbamate derivatives. Studies have demonstrated that these compounds can act as efficient catalysts in asymmetric synthesis reactions, particularly in the formation of chiral centers. This has opened new avenues for their application in organic synthesis and medicinal chemistry.

Environmental Considerations

The environmental impact of chemicals like tert-butyl N-substituted carbamates has become a focal point for researchers. Recent studies have investigated their biodegradability and toxicity profiles under various environmental conditions. These findings are crucial for ensuring the sustainable use of such compounds in industrial applications.

Conclusion

In summary, tert-butyl N-organocarbamate derivatives, including CAS 1111111111111 , represent a class of compounds with diverse applications across multiple disciplines. From their role as intermediates in drug synthesis to their potential as catalysts in organic reactions, these molecules continue to be an area of active research. As our understanding of their properties deepens, so too does their potential to contribute to advancements in science and technology.

2228428-20-2 (tert-butyl N-2-amino-2-(2-cyclopropylphenyl)ethylcarbamate) Related Products

- 1824708-16-8(1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

- 903191-82-2(2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione)

- 379254-21-4(1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide)

- 135622-82-1(ADP-RIBOSYLCYCLASE)

- 1806774-33-3(2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine)

- 1369135-69-2(2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole)

- 1257553-61-9(N-{1-(hydroxymethyl)cyclopropylmethyl}-5-phenyl-1,2-oxazole-3-carboxamide)

- 2155856-33-8(1-bromo-4-(1,1,3,3,3-pentafluoropropyl)benzene)

- 2138101-78-5(3-(3,5-dimethylpyridin-2-yl)-2,2-difluoropropanoic acid)

- 898355-03-8(3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide)